2-Octynoic acid

概要

説明

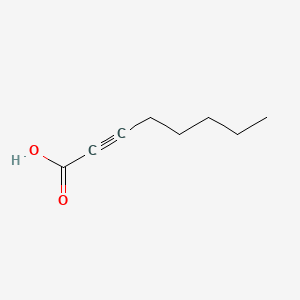

2-Octynoic acid, also known as oct-2-ynoic acid, is an acetylenic fatty acid with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain. This compound is also referred to as m-Pentyl propiolate or Propiolic acid, pentyl ester . It is a versatile compound used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2-Octynoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexyne with carbon dioxide in the presence of a suitable catalyst to form the corresponding carboxylic acid . Another method involves the oxidative cleavage of 1-octyne using oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2-octyn-1-ol, which is obtained from the reaction of 1-octyne with formaldehyde . This process is carried out under controlled conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Octynoic acid undergoes various chemical reactions, including:

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Diketones, carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Esters, amides, and other derivatives.

科学的研究の応用

Antiviral Properties

Hepatitis C Virus Inhibition

2-Octynoic acid has been studied for its potential antiviral effects, particularly against the hepatitis C virus (HCV). Research indicates that this compound effectively suppresses HCV RNA replication and the production of infectious virus without exhibiting cytotoxic effects on host cells. The mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits acetyl-CoA carboxylase in HCV-infected cells. This action leads to a reduction in lipid accumulation associated with HCV replication, highlighting the compound's potential as a therapeutic agent in treating chronic HCV infections .

Immunological Applications

Induction of Autoimmune Cholangitis

In immunology, this compound has been utilized to induce autoimmune cholangitis in animal models. Specifically, when conjugated with bovine serum albumin (BSA), it elicits an autoimmune response characterized by the production of anti-mitochondrial antibodies (AMAs) and histological features similar to human primary biliary cholangitis (PBC). Studies have demonstrated that mice immunized with this conjugate develop significant liver pathology, providing a valuable model for understanding the immunogenetic causes of biliary damage .

Case Study: NOD Mouse Model

In a notable study involving non-obese diabetic (NOD) mice, immunization with this compound-BSA resulted in high titers of AMAs and histological changes indicative of cholangitis. This model allows researchers to dissect the early immunological events leading to biliary damage, thereby enhancing our understanding of PBC .

Toxicological Assessments

Xenobiotic Effects

The compound has also been evaluated for its role as a xenobiotic agent. Research suggests that exposure to this compound can lead to alterations in lipid metabolism and immune responses, raising concerns about its safety profile when used in consumer products such as cosmetics and food flavorings. The association between this compound and increased susceptibility to autoimmune disorders has been explored through epidemiological studies linking cosmetic use to PBC risk .

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-octynoic acid involves its ability to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy balance . Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase, resulting in reduced lipid accumulation in cells . This mechanism is particularly relevant in the context of its antiviral activity against hepatitis C virus, where it suppresses viral replication and infectious virus production .

類似化合物との比較

2-Octynoic acid can be compared with other acetylenic fatty acids and carboxylic acids:

Octanoic acid (Caprylic acid): Unlike this compound, octanoic acid is a saturated fatty acid without a triple bond.

2-Octenoic acid: This compound has a double bond instead of a triple bond and exhibits different chemical reactivity and applications.

Propiolic acid: Propiolic acid has a similar structure but with a shorter carbon chain.

This compound stands out due to its unique triple bond, which imparts distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts.

生物活性

2-Octynoic acid (2-OA) is a fatty acid with notable biological activity, particularly in the context of immunology and virology. This compound has been studied for its potential effects on autoimmune diseases, viral infections, and its general biochemical properties. Below, we explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyne fatty acid characterized by a triple bond between the second and third carbon atoms in its chain. Its molecular formula is , and it has a molecular weight of approximately 142.19 g/mol. The presence of the alkyne group contributes to its unique reactivity compared to saturated or unsaturated fatty acids.

1. Immunological Effects

Research indicates that 2-OA can induce autoimmune responses in animal models. A pivotal study involved the immunization of C57BL/6 mice with a conjugate of 2-OA and bovine serum albumin (BSA). The findings demonstrated that:

- Mice developed autoimmune cholangitis characterized by increased liver lymphoid cell numbers.

- There was a significant elevation in serum levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.

- Histological analyses revealed lesions typical of primary biliary cholangitis (PBC) after a latency period of just one month post-immunization, suggesting a rapid onset of autoimmune pathology .

Table 1: Immunological Response to this compound

| Parameter | Control (BSA) | 2-OA-BSA | P-Value |

|---|---|---|---|

| Serum TNF-α (pg/ml) | 19.2 ± 7.5 | 79.0 ± 13.7 | <0.0021 |

| Serum IFN-γ (pg/ml) | 0.0 ± 0.0 | 14.7 ± 3.3 | <0.001 |

| Histological Lesions Detected | No | Yes | - |

2. Antiviral Activity

This compound has demonstrated antiviral properties, particularly against Hepatitis C virus (HCV). In vitro studies have shown that:

- 2-OA inhibits HCV infection in human hepatocytes by reducing lipid accumulation associated with the virus.

- The mechanism involves the activation of specific cellular pathways that disrupt viral replication .

Table 2: Antiviral Efficacy of this compound

| Parameter | Control | 2-OA Treatment | Effect |

|---|---|---|---|

| HCV Replication Rate | High | Significantly Reduced | Inhibition |

| Lipid Accumulation | Present | Abrogated | Effective |

3. Sensitization Potential

Studies suggest that derivatives of octynoic acids, including methyl 2-octynoate, exhibit strong skin sensitization potential based on local lymph node assay (LLNA) data. This raises concerns regarding their use in cosmetic formulations .

Case Study: Autoimmune Cholangitis Induction

In an experiment involving C57BL/6 mice, the administration of 2-OA-BSA led to:

- The production of anti-mitochondrial antibodies (AMA), which are commonly observed in human PBC.

- An increase in CD8+ T cells in the liver, indicative of an immune response targeting liver tissues.

This model provides insights into how environmental xenobiotics like 2-OA may contribute to autoimmune diseases in humans .

Case Study: Hepatitis C Virus Inhibition

In vitro studies conducted on human hepatocyte cultures showed that treatment with 2-OA resulted in:

- A marked decrease in HCV replication.

- Alterations in lipid metabolism pathways that are crucial for viral entry and replication.

These findings suggest a potential therapeutic role for 2-OA in managing HCV infections .

特性

IUPAC Name |

oct-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDKCWCMDBMLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205205 | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-96-7 | |

| Record name | 2-Octynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。